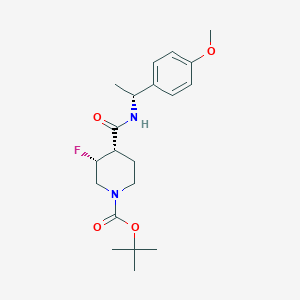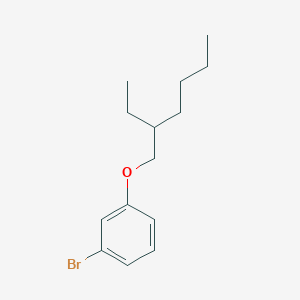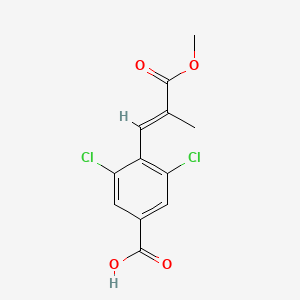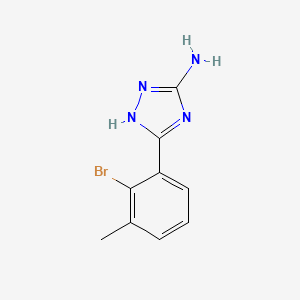
5-Amino-3-(2-bromo-3-methylphenyl)-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-3-(2-bromo-3-methylphenyl)-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an amino group, a bromo-substituted methylphenyl group, and a triazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(2-bromo-3-methylphenyl)-1H-1,2,4-triazole typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-3-methylbenzaldehyde and hydrazine hydrate.
Formation of Hydrazone: The aldehyde reacts with hydrazine hydrate to form the corresponding hydrazone.
Cyclization: The hydrazone undergoes cyclization in the presence of a suitable catalyst, such as acetic acid, to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes controlling reaction conditions such as temperature, pressure, and reaction time, as well as the use of efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-3-(2-bromo-3-methylphenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced forms of the triazole compound.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Amino-3-(2-bromo-3-methylphenyl)-1H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 5-Amino-3-(2-bromo-3-methylphenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The triazole ring and the amino group play crucial roles in these interactions, facilitating binding through hydrogen bonding and other non-covalent interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-3-phenyl-1H-1,2,4-triazole: Lacks the bromo and methyl groups, resulting in different chemical properties.
5-Amino-3-(2-chloro-3-methylphenyl)-1H-1,2,4-triazole: Contains a chloro group instead of a bromo group, leading to variations in reactivity and applications.
5-Amino-3-(2-bromo-4-methylphenyl)-1H-1,2,4-triazole: The position of the methyl group is different, affecting the compound’s steric and electronic properties.
Uniqueness
5-Amino-3-(2-bromo-3-methylphenyl)-1H-1,2,4-triazole is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. The presence of the bromo group enhances its reactivity, making it a valuable intermediate in synthetic chemistry.
Propriétés
Formule moléculaire |
C9H9BrN4 |
|---|---|
Poids moléculaire |
253.10 g/mol |
Nom IUPAC |
5-(2-bromo-3-methylphenyl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H9BrN4/c1-5-3-2-4-6(7(5)10)8-12-9(11)14-13-8/h2-4H,1H3,(H3,11,12,13,14) |
Clé InChI |
CIAOWQLUNCDHRI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C2=NC(=NN2)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[N-[Phenyl[2-[[[(1S,2R)-1-(phenylmethyl)-2-pyrrolidinyl-|EN]carbonyl]amino-|EN]phenyl]methylene]glycinato(2-)-|EN,|EO]nickel](/img/structure/B13660784.png)
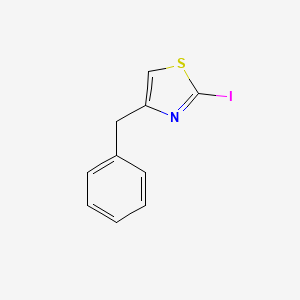
![2-Bromonaphtho[2,1-d]thiazole](/img/structure/B13660788.png)



![4-Methylbenzo[d]isothiazole](/img/structure/B13660814.png)

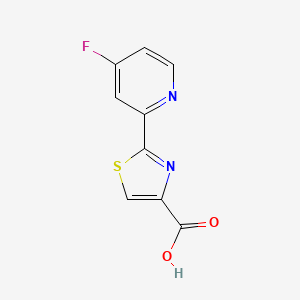
![5-bromo-4-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B13660829.png)

